![molecular formula C17H21N3O3S2 B5526636 (4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)

(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

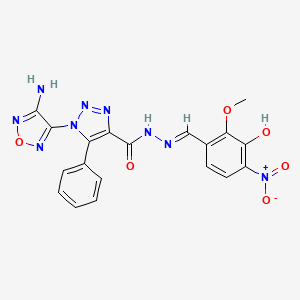

The compound belongs to a class of molecules that exhibit diverse chemical and biological properties, owing to their complex molecular structures. The structural moiety includes thieno[3,4-b]pyrazine and benzothiazole, indicating potential for significant pharmacological activities and chemical reactivities.

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step reactions, utilizing efficient and homogeneous catalysis in aqueous or organic media for the formation of pyran, pyrazole, and phthalazine derivatives as intermediates or related structures (Khazaei et al., 2015). These methodologies highlight the importance of green chemistry principles, including mild reaction conditions and minimal environmental impact.

Molecular Structure Analysis

The molecular structure of compounds like "(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide" can be elucidated through advanced techniques such as X-ray crystallography, which aids in understanding the three-dimensional arrangement and stereochemistry critical for their chemical behavior and interaction with biological targets (Ahmad et al., 2019).

Chemical Reactions and Properties

The compound's reactivity can be explored through its participation in various chemical reactions, including cyclo-condensation and multi-component reactions, which are pivotal for creating a diverse array of heterocyclic compounds with potential antimicrobial and anti-inflammatory activities (Kendre et al., 2015). Such reactions underscore the compound's versatility in forming bonds and generating new molecular entities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Antimicrobial and Anti-inflammatory Agents : A study by Kendre, Landge, and Bhusare (2015) focused on the synthesis of novel derivatives bearing an aryl sulfonate moiety, including structures similar to the specified compound, demonstrating antimicrobial and anti-inflammatory activities. This research highlights the potential use of such compounds in developing new therapeutic agents with antimicrobial properties (Kendre, Landge, & Bhusare, 2015).

Monoamine Oxidase Inhibitory Activity : Ahmad et al. (2019) synthesized and evaluated two new series of compounds, including benzothiazine dioxide derivatives, for their inhibitory activity against monoamine oxidase A and B, suggesting their potential application in treating disorders related to monoamine oxidase imbalance (Ahmad et al., 2019).

Anticancer Activities : El-Sawy et al. (2013) explored the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, demonstrating significant antimicrobial and anticancer activities. This study opens avenues for the application of benzothiazine derivatives in cancer research (El-Sawy et al., 2013).

Vasorelaxant Agents : A study by Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, showing significant vasorelaxant properties, indicating the potential for developing new therapeutic agents for cardiovascular diseases (Hassan et al., 2014).

Propiedades

IUPAC Name |

1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(1,3-benzothiazol-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-19-8-9-20(14-11-25(22,23)10-13(14)19)17(21)7-6-16-18-12-4-2-3-5-15(12)24-16/h2-5,13-14H,6-11H2,1H3/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGLGIFBFJWRE-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2C1CS(=O)(=O)C2)C(=O)CCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(1,3-benzothiazol-2-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)